
5-Oxopyrrolidine-1,2-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Oxopyrrolidine-1,2-dicarboxylic acid, also known as pyroglutamic acid, is a derivative of the amino acid glutamic acid. It is a five-membered lactam structure with a keto group at the 5-position and carboxylic acid groups at the 1 and 2 positions. This compound is naturally occurring and can be found in various biological systems, including plants and animals. It plays a role in the metabolism of glutamate and is involved in the gamma-glutamyl cycle.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxopyrrolidine-1,2-dicarboxylic acid can be achieved through several methods. One common approach involves the cyclization of glutamic acid under acidic conditions. This reaction typically requires heating glutamic acid in the presence of a strong acid, such as hydrochloric acid, to induce the formation of the lactam ring.
Industrial Production Methods: Industrial production of this compound often involves the fermentation of microorganisms that can produce this compound naturally. For example, certain strains of bacteria can be engineered to overproduce pyroglutamic acid, which can then be extracted and purified for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 5-Oxopyrrolidine-1,2-dicarboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming hydroxy derivatives.
Substitution: The carboxylic acid groups can participate in substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alcohols, amines, and acid chlorides can be used under appropriate conditions to form esters, amides, and other derivatives.
Major Products: The major products formed from these reactions include various esters, amides, and hydroxy derivatives, which can have different biological and chemical properties.
Aplicaciones Científicas De Investigación
5-Oxopyrrolidine-1,2-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its role in the gamma-glutamyl cycle and its involvement in glutamate metabolism.
Medicine: Pyroglutamic acid derivatives are investigated for their potential therapeutic effects, including neuroprotective and anti-inflammatory properties.
Industry: It is used in the production of various chemicals and as a precursor in the synthesis of polymers and other materials.
Mecanismo De Acción
The mechanism of action of 5-Oxopyrrolidine-1,2-dicarboxylic acid involves its role in the gamma-glutamyl cycle, where it acts as an intermediate in the synthesis and degradation of glutathione. It can also inhibit certain enzymes, such as gamma-glutamyl transpeptidase, affecting the metabolism of glutamate and other amino acids. The compound’s effects on molecular targets and pathways are still being studied, but it is known to influence various biochemical processes.
Comparación Con Compuestos Similares
Glutamic Acid: The parent compound from which 5-Oxopyrrolidine-1,2-dicarboxylic acid is derived.
Proline: Another amino acid with a similar pyrrolidine ring structure.
Pyrrolidone: A related compound with a similar lactam structure but lacking the carboxylic acid groups.
Uniqueness: this compound is unique due to its specific structure, which includes both a keto group and two carboxylic acid groups. This structure allows it to participate in a variety of chemical reactions and biological processes, making it a versatile compound in research and industrial applications.
Propiedades
Número CAS |
98109-83-2 |
|---|---|
Fórmula molecular |
C6H7NO5 |
Peso molecular |
173.12 g/mol |
Nombre IUPAC |
5-oxopyrrolidine-1,2-dicarboxylic acid |
InChI |
InChI=1S/C6H7NO5/c8-4-2-1-3(5(9)10)7(4)6(11)12/h3H,1-2H2,(H,9,10)(H,11,12) |
Clave InChI |
BJLLOMORJCWXON-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


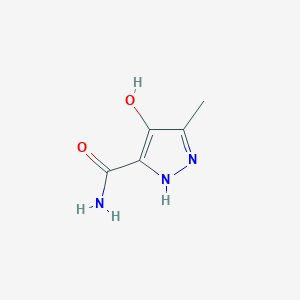
![8-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B15203385.png)
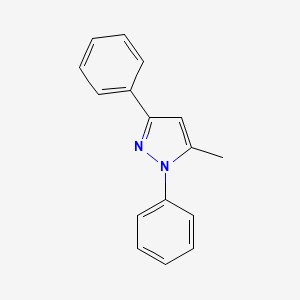



![4-[2-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde](/img/structure/B15203404.png)
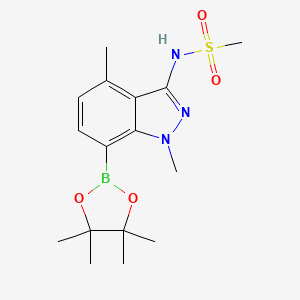
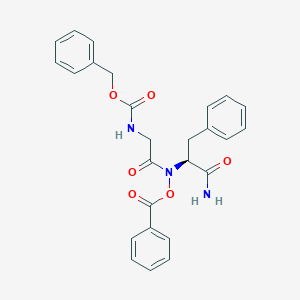
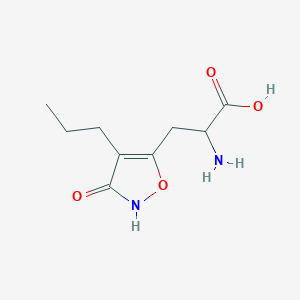
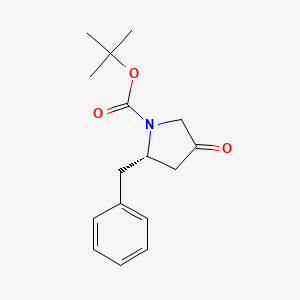
![3-(2,2,2-Trifluoroacetyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B15203457.png)

![4-Bromo-6-[(difluoromethyl)thio]-1H-benzimidazole](/img/structure/B15203475.png)
